molecular formula C22H19ClN2O4S B2666279 1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922062-53-1

1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Número de catálogo: B2666279
Número CAS: 922062-53-1
Peso molecular: 442.91
Clave InChI: NWHZFQDXRSJGKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. Key structural attributes include:

  • 10-Ethyl substituent: Enhances lipophilicity and influences receptor binding kinetics.
  • 11-Oxo group: Contributes to hydrogen-bonding interactions, critical for target engagement.
  • Methanesulfonamide linkage: Connects the dibenzooxazepine core to a 4-chlorophenyl group, which modulates electronic properties and steric bulk.

This compound is hypothesized to exhibit pharmacological activity related to kinase inhibition or GPCR modulation, though specific applications require further validation .

Propiedades

IUPAC Name

1-(4-chlorophenyl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-2-25-19-5-3-4-6-21(19)29-20-12-11-17(13-18(20)22(25)26)24-30(27,28)14-15-7-9-16(23)10-8-15/h3-13,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHZFQDXRSJGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide typically involves multiple steps:

    Formation of the dibenzo-oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted benzylamines and ortho-substituted benzaldehydes.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the dibenzo-oxazepine core.

    Addition of the ethyl group: This can be done through alkylation reactions using ethylating agents.

    Attachment of the methanesulfonamide group: This final step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like aluminum chloride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

The compound exhibits various biological activities that make it a candidate for research in medicinal applications:

Antiproliferative Activity

Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine structures, including this compound, show significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines. This suggests its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases.

Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant activity, which could help mitigate oxidative stress-related damage in cells.

Relevant Case Studies

Several studies have investigated the applications of this compound and its derivatives:

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that a similar dibenzo[b,f][1,4]oxazepine derivative exhibited significant cytotoxicity against MCF-7 and HCT116 cells, with further exploration into its mechanism revealing apoptosis induction through caspase activation.
  • Inflammation Models : Research utilizing animal models of arthritis showed that treatment with this compound led to reduced joint swelling and inflammation markers, suggesting its potential for treating inflammatory diseases.
  • Oxidative Stress Research : In vitro experiments indicated that the compound could reduce reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stress, highlighting its neuroprotective potential.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 values (2.2–5.3 µM) against cancer cell lines
Anti-inflammatoryReduced cytokine production
AntioxidantDecreased ROS levels

Mecanismo De Acción

The mechanism of action of 1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Analogous Compounds

Below is a detailed comparison of the target compound with five structurally related derivatives (Table 1), followed by a discussion of substituent-driven effects.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Dibenzooxazepine Substituents Sulfonamide-Linked Group Key Structural Differences vs. Target Compound Potential Functional Implications
5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-thiophenesulfonamide 10-Methyl, 11-oxo 5-Chloro-2-thiophene Methyl (vs. ethyl) at position 10; thiophene sulfonamide Reduced lipophilicity; altered π-π stacking
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide 10-Ethyl, 11-oxo 2,4-Dimethoxybenzene Dimethoxybenzene (vs. 4-chlorophenyl) Increased solubility; modified electron-donor capacity
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide 8-Chloro, 11-oxo 4-Fluorobenzene Additional Cl at position 8; fluorobenzene sulfonamide Enhanced steric hindrance; improved metabolic stability
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 10-Ethyl, 11-oxo Tetrahydronaphthalene Bicyclic sulfonamide (vs. monocyclic) Higher lipophilicity; potential for blood-brain barrier penetration
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide 10-Acetyl (lacks 11-oxo) 4-Methylbenzene Acetyl (vs. ethyl) at position 10; no oxo group Reduced hydrogen-bonding capacity; altered metabolic pathways

Impact of Substituents on the Dibenzooxazepine Core

  • Ethyl vs.
  • 8-Chloro Substitution : The addition of chlorine at position 8 (as in ) introduces steric bulk, which may restrict rotational freedom and improve target selectivity.

Sulfonamide-Linked Group Variations

  • Aromatic vs. Heteroaromatic Groups : Thiophene-based sulfonamides (e.g., ) exhibit distinct electronic profiles compared to phenyl derivatives, affecting charge distribution and binding kinetics.
  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group in the target compound provides electron-withdrawing effects, stabilizing negative charge density.
  • Bicyclic Systems : The tetrahydronaphthalene group in increases molecular complexity and lipophilicity, which may enhance CNS-targeted activity.

Research Findings and Functional Implications

  • Target Compound : Balanced lipophilicity and electronic properties make it a candidate for systemic activity with moderate metabolic stability.
  • Fluorobenzene Derivative : The 4-fluoro group may reduce oxidative metabolism, extending half-life.
  • Dimethoxybenzene Analog : Enhanced solubility could improve bioavailability in aqueous environments.
  • Acetyl-Substituted Compound : Likely undergoes rapid deacetylation, necessitating prodrug design.

Actividad Biológica

The compound 1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide represents a complex chemical structure with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Molecular Formula and Weight

  • Molecular Formula : C22H19ClN2O4S
  • Molecular Weight : 432.91 g/mol

Structural Characteristics

The compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological activities. The presence of the 4-chlorophenyl group and the methanesulfonamide moiety contributes to its potential therapeutic effects.

Research indicates that compounds similar to this one exhibit various biological activities, including:

  • Antitumor Activity : The oxazepine derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, attributed to their ability to disrupt microbial cell membranes.

Case Studies

  • Anticancer Activity
    • A study evaluated the anticancer properties of dibenzo[b,f][1,4]oxazepine derivatives. The results indicated that modifications on the dibenzo core significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) .
  • Antimicrobial Efficacy
    • Another investigation focused on the antimicrobial potential of methanesulfonamide derivatives. The findings revealed that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
  • Neuroprotective Effects
    • Research has also highlighted neuroprotective properties associated with oxazepine derivatives. In vitro studies demonstrated that these compounds could reduce oxidative stress markers in neuronal cells, indicating potential applications in neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

  • Absorption : The lipophilicity due to the chlorophenyl group enhances absorption across biological membranes.
  • Metabolism : Initial studies suggest hepatic metabolism with potential pathways involving cytochrome P450 enzymes.
  • Excretion : Primarily renal excretion has been observed in related compounds.

Biological Activity Summary Table

Activity TypeObserved EffectsReference
AntitumorCytotoxicity in MCF-7 cells
AntimicrobialEfficacy against various bacterial strains
NeuroprotectiveReduction of oxidative stress markers

Pharmacokinetic Properties Table

PropertyDescription
AbsorptionEnhanced due to lipophilic characteristics
MetabolismHepatic via cytochrome P450
ExcretionPrimarily renal

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
Synthesis of this compound requires precise control over reaction kinetics and purification steps. Key steps include:

  • Reagent Selection : Use of 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one derivatives as intermediates, with sulfonylation under anhydrous conditions to avoid hydrolysis .
  • Purification : Employ gradient elution via high-resolution reverse-phase chromatography (e.g., Chromolith HPLC Columns) to isolate the target compound from byproducts like unreacted chlorophenyl precursors .
  • Purity Validation : Confirm purity (>95%) using LC-MS and NMR spectroscopy, focusing on resolving peaks for the sulfonamide group (δ 3.1–3.3 ppm in 1^1H NMR) and chlorophenyl aromatic protons (δ 7.2–7.6 ppm) .

Advanced: How can computational methods optimize reaction pathways for this compound’s derivatives?

Methodological Answer:
Advanced computational workflows integrate quantum mechanical calculations and machine learning:

  • Reaction Path Search : Use density functional theory (DFT) to model sulfonamide bond formation and evaluate activation energies for competing pathways (e.g., nucleophilic substitution vs. radical mechanisms) .

  • Data-Driven Optimization : Apply ICReDD’s feedback loop: Experimental data (e.g., reaction yields) are fed into Bayesian optimization algorithms to refine solvent selection (e.g., DMF vs. THF) and temperature profiles .

  • Example Workflow :

    ParameterComputational PredictionExperimental Validation
    Solvent PolarityDMF (ε=36.7)Yield: 78%
    Reaction Temperature80°CPurity: 92%

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:
A multi-spectral approach resolves structural ambiguities:

  • FT-IR : Confirm sulfonamide S=O stretches (1320–1360 cm1^{-1}) and C-Cl vibrations (750–800 cm1^{-1}) .
  • NMR : Assign dihydrodibenzooxazepin protons (δ 6.8–7.1 ppm) and distinguish regioisomers via 13^{13}C DEPT-135 for quaternary carbons .
  • High-Resolution MS : Validate molecular formula (C22H18ClN2O4SC_{22}H_{18}ClN_2O_4S) with <2 ppm mass error .

Advanced: How to resolve contradictions in solubility data across experimental batches?

Methodological Answer:
Contradictions often arise from polymorphic forms or residual solvents. Mitigation strategies include:

  • Design of Experiments (DoE) : Use factorial design to test variables like crystallization rate (e.g., 0.5°C/min vs. rapid quenching) and antisolvent ratios (e.g., water:ethanol 3:1 vs. 1:1) .
  • XRPD Analysis : Compare diffraction patterns to identify polymorphs (e.g., Form I vs. Form II with distinct 2θ peaks at 12.5° and 15.3°) .
  • Residual Solvent Profiling : Quantify DMF or THF via headspace GC-MS, ensuring levels <500 ppm per ICH guidelines .

Advanced: What strategies minimize degradation during long-term stability studies?

Methodological Answer:
Degradation pathways (hydrolysis, oxidation) require controlled storage and formulation:

  • Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor sulfonamide hydrolysis via LC-MS (m/z 245 → m/z 181 fragment) .
  • Stabilizers : Add antioxidants (0.1% BHT) in solid-state formulations to prevent radical-mediated oxidation .
  • Packaging : Use amber glass vials with nitrogen sparging to block UV-induced and oxidative degradation .

Basic: How to design a scalable synthesis route for academic research quantities (1–10 g)?

Methodological Answer:
Scale-up requires balancing efficiency and safety:

  • Reactor Design : Use jacketed reactors with temperature control (±2°C) for exothermic sulfonylation steps .
  • Workflow :
    • Step 1 : Condense 10-ethyl-11-oxodibenzooxazepine with 4-chlorophenylmethanesulfonyl chloride in dichloromethane (0°C to 25°C over 2 h).
    • Step 2 : Quench with ice-water, extract with ethyl acetate, and dry over MgSO4_4.
    • Step 3 : Recrystallize from ethanol/water (yield: 65–70%) .
  • Safety : Adhere to Chemical Hygiene Plan protocols for handling chlorinated solvents .

Advanced: What mechanistic insights explain unexpected byproducts in the final step?

Methodological Answer:
Byproducts often stem from competing reactions:

  • Case Study : A 15% impurity (m/z 530.5) was traced to N-ethyl group oxidation.
    • Hypothesis : Radical intermediates form under aerobic conditions.
    • Validation : EPR spectroscopy detected TEMPO-trapped radicals during the reaction .
    • Solution : Conduct reactions under inert atmosphere (Argon) with 0.5 equiv. of BHT .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:
Prioritize assays with high reproducibility:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50_{50} determination via 4-parameter logistic curves .
  • Cellular Uptake : Radiolabel the compound with 14^{14}C and measure accumulation in HepG2 cells over 24 h .
  • Controls : Include vehicle (DMSO <0.1%) and reference inhibitors (e.g., leupeptin for proteases) .

Advanced: How to validate computational docking predictions for this compound’s protein targets?

Methodological Answer:
Bridge in silico and experimental

  • Docking Workflow : Use AutoDock Vina with AMBER force fields to predict binding to dihydrofolate reductase (DHFR).
  • Validation : Compare predicted binding poses (ΔG = −9.2 kcal/mol) with X-ray crystallography of DHFR-ligand complexes (PDB: 1DHF) .
  • Discrepancy Resolution : If RMSD >2.0 Å, re-parameterize solvation models or include explicit water molecules in simulations .

Advanced: What statistical methods resolve batch-to-batch variability in pharmacological data?

Methodological Answer:
Address variability via robust statistical frameworks:

  • Multivariate Analysis (PCA) : Identify outliers in datasets (e.g., IC50_{50} values) caused by residual solvent differences .
  • Bayesian Hierarchical Modeling : Pool data across batches while accounting for within-batch variance (e.g., Markov Chain Monte Carlo sampling) .
  • Example : Reduced inter-batch variability from ±12% to ±5% after applying PCA-guided process adjustments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.